REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:10]([OH:12])=[O:11])[CH:8]=2)[CH:3]=[CH:2]1.S(=O)(=O)(O)O.[CH3:18]O>>[CH3:18][O:11][C:10]([C:7]1[CH:8]=[C:9]2[C:4]([CH:3]=[CH:2][NH:1]2)=[CH:5][CH:6]=1)=[O:12]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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N1C=CC2=CC=C(C=C12)C(=O)O
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Name
|
|
Quantity
|
0.5 mL
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Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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300 mL
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Type
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reactant
|
Smiles
|
CO
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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then heated on a steam bath for 10 hours
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Duration
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10 h
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Type
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CUSTOM
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Details
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the residue partitioned between saturated sodium bicarbonate solution (150 mL) and dichloromethane (150 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was further extracted twice with dichloromethane (150 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organics were dried over sodium sulfate
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Type
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CUSTOM
|
Details
|
then evaporated
|
Type
|
ADDITION
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Details
|
The residue was subjected to flash chromatography on silica eluting with a mixture of ethyl acetate and pentane (7:3
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=C2C=CNC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |